molecular formula C10H9BFNO2 B8120799 [4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid

[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid

Cat. No.: B8120799
M. Wt: 205.00 g/mol
InChI Key: WUGUVZOWGFMHEX-UHFFFAOYSA-N
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Description

[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid: is an organoboron compound with the molecular formula C10H9BFNO2 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanocyclopropyl and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups, such as amines.

    Substitution: The fluorine atom and the cyanocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Biology and Medicine

The presence of the cyanocyclopropyl group can enhance the binding affinity and specificity of these compounds for their biological targets .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of [4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the cyanocyclopropyl and fluorine substituents can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the cyanocyclopropyl and fluorine substituents.

    4-Fluorophenylboronic acid: Contains a fluorine atom but lacks the cyanocyclopropyl group.

    4-Cyanophenylboronic acid: Contains a cyan group but lacks the fluorine and cyclopropyl groups.

Uniqueness

[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BFNO2/c12-9-5-7(10(6-13)3-4-10)1-2-8(9)11(14)15/h1-2,5,14-15H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGUVZOWGFMHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2(CC2)C#N)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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